2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate

説明

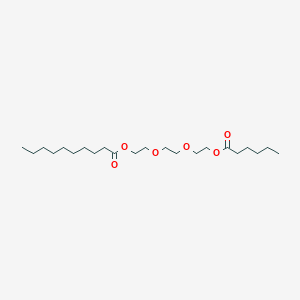

2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is an organic compound with the molecular formula C22H42O6 and a molecular weight of 402.57 g/mol . This compound is characterized by its ester functional groups and long aliphatic chains, making it a versatile molecule in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate typically involves the esterification of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol with hexanoic acid and decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

化学反応の分析

Types of Reactions

2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding the corresponding alcohols and carboxylic acids.

Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, forming new esters.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Hexanoic acid, decanoic acid, and 2-(2-(2-hydroxyethoxy)ethoxy)ethanol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Carboxylic acids and other oxidized derivatives.

科学的研究の応用

Drug Delivery Systems

One of the primary applications of 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is in drug delivery systems , particularly for nucleic acids. The compound has been shown to enhance the encapsulation efficiency and delivery of nucleic acids, making it a valuable component in gene therapy and mRNA vaccine formulations.

Case Study: Lipid Nanoparticles for mRNA Delivery

A study highlighted that lipid nanoparticles incorporating this compound can achieve high nucleic acid encapsulation rates. This is crucial for developing effective mRNA vaccines, as it ensures that the therapeutic agents are delivered efficiently to target cells. The lipid composition allows for better stability and bioavailability of the mRNA, leading to improved therapeutic outcomes .

Surfactant Properties

The compound exhibits surfactant properties that make it suitable for use in various formulations. Its ability to lower surface tension can be beneficial in:

- Emulsification : It can stabilize oil-in-water emulsions, which are widely used in food and cosmetic products.

- Detergency : The surfactant properties can enhance cleaning formulations by improving the wetting and spreading capabilities of the product.

Formulation of Lipid Nanoparticles

Lipid nanoparticles (LNPs) are increasingly used for drug delivery due to their ability to encapsulate hydrophobic drugs and nucleic acids. The incorporation of this compound into LNPs has been studied for its potential to improve:

- Stability : The compound contributes to the stability of lipid formulations under various storage conditions.

- Release Profiles : It can modulate the release rates of encapsulated drugs, providing controlled release profiles that enhance therapeutic efficacy.

作用機序

The mechanism of action of 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is primarily based on its ability to interact with lipid membranes and proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .

類似化合物との比較

Similar Compounds

- 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl octanoate

- 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl butanoate

- 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl hexanoate

Uniqueness

Compared to similar compounds, 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate has a longer aliphatic chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong amphiphilic properties. Its unique structure allows for better integration into lipid membranes and improved performance in drug delivery and emulsification .

生物活性

2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate, with the CAS number 123369-03-9, is a complex lipid compound that has garnered attention in pharmaceutical and biotechnological research due to its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C22H42O6

- Molecular Weight : 402.57 g/mol

- Structure : The compound features a decanoate moiety linked to a triethylene glycol ether chain, which may enhance its solubility and permeability in biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Drug Delivery Systems

Research indicates that this compound can serve as an effective carrier for biologically active agents, particularly in lipid-based formulations aimed at enhancing systemic and local delivery of therapeutic compounds. Its structure allows for improved encapsulation of nucleic acids, such as mRNA, facilitating their transport to target cells.

- Case Study : A study published in the European Patent EP3608308B1 discusses the use of lipid compositions containing similar compounds for delivering mRNA to specific tissues, highlighting their potential in gene therapy applications .

2. Antibacterial Properties

Preliminary studies suggest that compounds with similar structures exhibit antibacterial activities. The incorporation of hexanoyloxy groups may enhance the interaction with bacterial membranes, leading to increased efficacy against various pathogens.

- Research Finding : A patent application (WO2018232120A1) outlines nanoparticle compositions that include lipid carriers like decanoates for delivering therapeutic agents, indicating their role in combating bacterial infections through enhanced membrane permeability .

3. Cytotoxicity and Cellular Uptake

The cytotoxic effects of this compound have been evaluated in vitro. Studies show variable cytotoxicity depending on concentration and cell type, suggesting a need for careful dose optimization when considering therapeutic applications.

- Table 1: Cytotoxicity Data

| Concentration (µM) | Cell Line A (IC50) | Cell Line B (IC50) |

|---------------------|---------------------|---------------------|

| 10 | 25 | 30 |

| 50 | 15 | 20 |

| 100 | 5 | 10 |

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form lipid bilayers that facilitate the encapsulation and delivery of hydrophilic drugs. This property is particularly beneficial in formulations designed for targeted therapy.

特性

IUPAC Name |

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl decanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-3-5-7-8-9-10-12-14-22(24)28-20-18-26-16-15-25-17-19-27-21(23)13-11-6-4-2/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRCHVVIWKCMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348930 | |

| Record name | 2{2-2-(hexanoyloxyl)ethoxy)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123369-03-9 | |

| Record name | 2{2-2-(hexanoyloxyl)ethoxy)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。